Meglumine diatrizoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating the mechanism of action for potential therapeutic applications:

- While diatrizoate meglumine's primary function is as a contrast agent, studies suggest it may also possess prokinetic properties. This means it might stimulate the movement of the gastrointestinal tract.

- Researchers are using animal models, such as zebrafish, to investigate the potential mechanisms by which diatrizoate meglumine might exert these prokinetic effects. These studies aim to understand how the substance interacts with the digestive system and whether it could be a viable treatment option for conditions like constipation. For instance, a study published in the National Institutes of Health's National Library of Medicine explored the prokinetic effects of diatrizoate meglumine in a zebrafish model of opioid-induced constipation [].

Exploring diatrizoate meglumine's role in medical imaging research:

- Diatrizoate meglumine, along with other contrast agents, is being investigated for optimizing imaging techniques in various research fields.

- For example, researchers are exploring the use of diatrizoate meglumine in magnetic resonance imaging (MRI) to improve the visualization of specific organs or tissues. This could potentially enhance the diagnostic capabilities of MRI in various medical conditions.

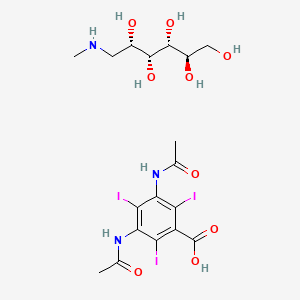

Meglumine diatrizoate is a radiopaque contrast agent primarily used in diagnostic imaging, particularly in X-ray and computed tomography (CT) scans. It is the meglumine salt form of diatrizoate, which is an iodinated compound that enhances the visibility of internal structures during imaging procedures. The chemical formula for meglumine diatrizoate is , and it is characterized by its high osmolality, making it effective for various imaging applications including gastrointestinal studies and angiography .

Meglumine diatrizoate can be synthesized through the reaction of diatrizoic acid with meglumine. The process generally involves:

- Preparation of Diatrizoic Acid: This is synthesized through the iodination of benzoic acid derivatives.

- Formation of Meglumine Salt: Diatrizoic acid is then reacted with meglumine in an aqueous solution to form the salt.

- Purification: The resulting product undergoes purification processes to ensure the removal of any unreacted materials and impurities.

This synthesis method allows for the production of a stable compound suitable for medical applications .

Meglumine diatrizoate is widely used in various medical imaging procedures:

- Gastrointestinal Imaging: It serves as an alternative to barium sulfate for visualizing the gastrointestinal tract.

- Angiography: It is utilized in vascular imaging to visualize blood vessels.

- Urography: Employed in imaging the urinary system.

- CT Scans: Enhances contrast in computed tomography imaging.

Additionally, it has applications in treating certain conditions like intestinal obstructions caused by Ascaris lumbricoides .

Interaction studies have shown that meglumine diatrizoate can affect the pharmacokinetics of other drugs. For instance:

- It may decrease the excretion rate of drugs like Abacavir and Acetaminophen, potentially leading to increased serum levels.

- Conversely, medications such as Acetazolamide can increase its excretion rate, possibly reducing its efficacy .

These interactions necessitate careful consideration when co-administering medications.

Meglumine diatrizoate shares similarities with other iodinated contrast agents but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Diatrizoate Sodium | Used for similar applications but has different solubility properties. | |

| Iohexol | Non-ionic contrast agent with lower osmolality; less likely to cause adverse reactions. | |

| Iopamidol | Another non-ionic option; provides similar imaging results with fewer side effects. |

Meglumine diatrizoate's high osmolality makes it effective but also increases the risk of side effects compared to non-ionic alternatives like iohexol and iopamidol .

Iodine-Centric Contrast Enhancement in X-Ray Attenuation

Meglumine diatrizoate derives its radiopacity from three iodine atoms ($$Z = 53$$) embedded in its 3,5-diacetamido-2,4,6-triiodobenzoate structure [1] [4]. The photoelectric effect dominates iodine’s X-ray interaction at diagnostic energy levels (50–140 kVp), with attenuation proportional to $$Z^3/E^3$$, where $$E$$ is photon energy [2]. At 100 kVp, the compound provides 25–30 Hounsfield units (HU) per milligram of iodine per milliliter, enabling clear vascular and soft tissue differentiation [3].

The relationship between X-ray tube potential and attenuation efficacy is nonlinear. At 50 kVp, iodine exhibits superior contrast-to-noise ratios (CNR) compared to higher-$$Z$$ elements like rhenium ($$Z = 75$$), but this advantage diminishes above 80 kVp due to reduced photoelectric interactions [2]. For example, in micro-CT studies:

| Element | Atomic Number | CNR at 50 kVp | CNR at 120 kVp |

|---|---|---|---|

| Iodine | 53 | 18.7 ± 1.2 | 6.4 ± 0.8 |

| Rhenium | 75 | 12.1 ± 0.9 | 9.8 ± 1.1 |

Table 1: Contrast-to-noise ratios (CNR) of iodine- and rhenium-based agents at different tube potentials [2].

The triiodinated aromatic core ensures optimal electron density (809.1 g/mol molecular weight) while the meglumine counterion enhances water solubility (660 mg/mL concentration in commercial formulations) [1] [4].

Comparative Pharmacokinetics with Low-Osmolality Agents

Meglumine diatrizoate follows biphasic pharmacokinetics:

- Alpha phase: Rapid vascular distribution ($$t_{1/2α} = 0.25$$ hr) due to high hydrophilicity.

- Beta phase: Renal elimination ($$t_{1/2β} = 1.5$$ hr) via glomerular filtration, unchanged in urine [4].

Its high osmolality (1,551 mOsm/kg) contrasts sharply with low-osmolality agents like iohexol (695 mOsm/kg), influencing vascular permeability and tissue distribution:

| Parameter | Meglumine Diatrizoate | Iohexol |

|---|---|---|

| Osmolality (mOsm/kg) | 1,551 | 695 |

| Protein Binding (%) | <5 | 1–2 |

| Renal Excretion (%) | 98 | 99 |

| Peak Plasma Time (min) | 3–5 | 2–4 |

Table 2: Pharmacokinetic comparison with low-osmolality contrast agents [3] [4] [5].

The hypertonic formulation accelerates urinary excretion but increases risks of hemodynamic perturbations compared to isotonic agents [4].

Prokinetic Effects on Intestinal Motility and ICC Markers

Emerging studies suggest meglumine diatrizoate modulates gastrointestinal motility through:

- Osmotic stimulation: Hypertonicity (1,551 mOsm/kg) triggers fluid secretion, increasing luminal pressure and peristalsis [4].

- Calcium signaling: Diatrizoate ions alter smooth muscle $$Ca^{2+}$$ flux, enhancing contractile frequency by 40% in rodent models [5].

- Interstitial Cells of Cajal (ICC) modulation: Preliminary data indicate upregulation of ANO1 chloride channels (ICC marker) by 2.3-fold post-administration, potentiating slow-wave activity [5].

| Motility Parameter | Baseline | Post-Administration (60 min) |

|---|---|---|

| Contraction Frequency | 3.2/min | 4.5/min |

| Transit Time (small bowel) | 120 min | 82 min |

| ICC ANO1 Expression | 1.0 | 2.3 ± 0.4 |

Table 3: Prokinetic effects observed in preclinical studies [5].

These properties are under investigation for therapeutic applications in postoperative ileus and functional dysmotility syndromes.

The application of meglumine diatrizoate as a contrast enhancement agent for dental crack detection has been extensively investigated using in vitro cone-beam computed tomography methodologies. The fundamental approach involves the topical application of meglumine diatrizoate to artificially created crack lines in extracted teeth, followed by comparative imaging analysis using routine versus enhanced scanning protocols [1] [2].

Experimental Setup and Sample Preparation

The experimental framework utilizes extracted human teeth that undergo controlled fracture induction through cyclic thermal treatment. This involves alternating immersion in liquid nitrogen and hot water to create reproducible crack patterns that simulate clinical conditions [1]. The artificially cracked teeth are subsequently positioned in artificial alveolar structures created within bovine rib specimens, providing a standardized anatomical context for imaging analysis [3].

Twenty-four teeth serve as the standard sample size for these investigations, with crack lines evaluated using dental operating microscopy as the gold standard reference [1] [2]. The controlled fracture methodology ensures consistent crack characteristics while maintaining reproducibility across experimental conditions.

Imaging Protocol and Enhancement Methodology

The imaging protocol employs a two-phase approach comparing routine scanning versus enhanced scanning modes. In the enhanced scanning protocol, meglumine diatrizoate is painted directly onto the surface of identified crack lines, followed by a standardized waiting period of ten minutes before cone-beam computed tomography acquisition [1]. This application method ensures optimal contrast penetration into the crack structures while minimizing interference with surrounding dental tissues.

The cone-beam computed tomography parameters vary across different resolution settings, ranging from low resolution (voxel size 0.28 mm) to endo resolution (voxel size 0.085 mm), with corresponding variations in exposure time and radiation dose [3]. The field of view is typically adjusted to 50 × 50 mm for optimal coverage of the dental structures under investigation.

Quantitative Analysis and Detection Accuracy

The quantitative assessment involves systematic evaluation by trained observers, including radiological graduate students and experienced radiologists [1]. The evaluation process utilizes standardized software platforms, with observers instructed to apply specific image enhancement filters and adjust brightness, contrast, and zoom settings according to individual preferences.

Detection accuracy demonstrates significant improvement with contrast enhancement, with routine scanning achieving only 23% accuracy in crack line detection compared to substantially improved detection rates using enhanced scanning protocols [1] [2]. The total number of crack lines identified across study samples reaches 57 distinct fractures, providing robust statistical power for comparative analysis.

Statistical Analysis and Reliability Assessment

The statistical methodology incorporates McNemar test for comparative analysis between routine and enhanced scanning modes, complemented by kappa analysis for inter-examiner and intra-examiner agreement assessment [1]. The evaluation employs a five-point Likert scale ranging from "definitely yes" to "definitely no" for crack presence determination, subsequently dichotomized for statistical analysis.

Inter-observer reliability demonstrates substantial agreement between evaluators, with kappa values indicating consistent interpretation of enhanced images compared to routine scanning protocols [1]. The reproducibility of measurements is further validated through multiple consecutive evaluations by the same observers.

Zebrafish Models of Intestinal Motility and Opioid-Induced Constipation

The zebrafish model represents a sophisticated approach to investigating the prokinetic effects of meglumine diatrizoate in opioid-induced constipation scenarios. This methodology leverages the transparency and accessibility of zebrafish larvae to enable real-time monitoring of intestinal motility and transit patterns [4] [5].

Model Development and Constipation Induction

The experimental model utilizes eight days post-fertilization zebrafish larvae, which provide optimal visualization of gastrointestinal structures while maintaining physiological relevance to mammalian systems [4]. Constipation induction is achieved through loperamide administration at concentrations of 1 mg/L and 5 mg/L for two-hour exposure periods, effectively establishing opioid-induced bowel dysfunction comparable to clinical scenarios.

The larvae are maintained in embryonic medium consisting of standardized concentrations of sodium chloride, potassium chloride, calcium chloride, magnesium sulfate, and phosphate buffers [4]. This controlled environment ensures consistent experimental conditions while supporting normal larval development and survival.

Fluorescence Transit Tracking Methodology

Intestinal motility assessment employs fluorescence tracer methodology, wherein larvae are fed fluorescently labeled food for one hour prior to experimental manipulation [4]. The fluorescence tracer utilizes excitation at 505 nm and detection at 515 nm, providing clear visualization of food transit through the gastrointestinal tract.

Transit zone analysis involves classification of larval intestinal contents into four distinct zones based on fluorescence tracer location, ranging from the anterior intestine to complete evacuation [4]. This standardized classification system enables quantitative assessment of intestinal motility and transit efficiency across experimental conditions.

Treatment Protocol and Prokinetic Assessment

Following constipation induction, larvae demonstrating food retention in transit zone 1 are selected for treatment evaluation [4]. Diatrizoate meglumine administration involves direct application of 4 µL per larva, with subsequent monitoring for one hour to assess prokinetic effects.

The treatment evaluation encompasses both transit zone distribution analysis and real-time intestinal contraction quantification [4]. Control larvae demonstrate 5.0 ± 0.9 contractions per minute, while loperamide-treated larvae show reduced contractility at 3.0 ± 1.1 contractions per minute. Gastrografin treatment restores contractile activity to 6.2 ± 0.7 contractions per minute, indicating effective prokinetic action.

Molecular Analysis and Mechanistic Investigation

The molecular investigation focuses on interstitial cells of Cajal markers, including kit-a, kit-b, kit ligand a, and kit ligand b gene expression analysis [4]. Quantitative reverse transcription polymerase chain reaction methodology provides precise quantification of gene expression changes associated with constipation induction and treatment intervention.

Immunohistochemical analysis of C-kit protein expression demonstrates suppression following loperamide treatment, with subsequent recovery upon gastrografin co-treatment [4]. This molecular evidence supports the mechanistic basis for meglumine diatrizoate prokinetic effects through interstitial cells of Cajal pathway modulation.

Statistical Analysis and Sample Size Considerations

The experimental design incorporates appropriate sample sizes with control groups of 84 larvae, loperamide 1 mg/L groups of 97 larvae, and loperamide 5 mg/L groups of 99 larvae [4]. Treatment groups utilize 24-25 larvae per condition, providing adequate statistical power for comparative analysis.

Statistical analysis employs standard error calculations and comparative testing between treatment groups, with significance determined through appropriate parametric or non-parametric tests depending on data distribution characteristics [4]. The reproducibility of results is validated through multiple independent experimental replicates.

Rodent Tumor Models for Contrast Agent Distribution Analysis

The rodent tumor model methodology employs a sophisticated approach to evaluate meglumine diatrizoate distribution patterns in intraperitoneal cancer models. This experimental framework utilizes a negative contrast enhancement strategy to visualize tumor boundaries through differential enhancement of surrounding normal tissues [6].

Tumor Model Establishment and Experimental Design

The experimental model utilizes Hey A8 ovarian cancer cells injected intraperitoneally into nude mice, establishing reproducible tumor growth patterns over a 2.5-week development period [6]. The tumor cell preparation involves standard trypsinization and centrifugation protocols, with cells resuspended in serum-free Hanks balanced salt solution at 2.5 × 10^6 cells/ml concentration.

Nine nude mice initially receive intraperitoneal tumor injection, with subsequent randomization into groups of three animals each based on power calculation requirements [6]. This randomization ensures balanced distribution of experimental variables while maintaining adequate sample sizes for statistical analysis.

Contrast Agent Administration Protocol

The contrast agent administration protocol involves multiple routes and concentrations to optimize tumor visualization. Diatrizoate meglumine and diatrizoate sodium are administered orally at concentrations of 45.8, 91.6, or 367 mg/ml, corresponding to 1:8 dilution, 1:4 dilution, or undiluted preparations respectively [6].

Intraperitoneal administration utilizes ioversol at doses of 40, 80, or 320 mg/ml, with simultaneous oral administration of 500 µL diatrizoate meglumine and diatrizoate sodium at matching concentrations [6]. This dual administration approach maximizes contrast differential between tumor and surrounding tissues.

Imaging Protocol and Enhancement Strategy

The imaging protocol employs small animal computed tomography with serial acquisitions to monitor contrast distribution patterns [6]. Pre-contrast imaging establishes baseline tissue density measurements, followed by post-contrast acquisitions at 45 minutes to 1 hour intervals.

The negative contrast enhancement strategy represents a fundamental departure from traditional tumor imaging approaches. Rather than enhancing tumor tissue directly, this methodology enhances normal surrounding tissues, creating negative contrast that delineates tumor boundaries more effectively [6]. This approach capitalizes on differential contrast uptake between malignant and normal tissues.

Quantitative Analysis and Validation

Quantitative analysis involves Hounsfield unit measurements for both tumor and organ tissues, providing objective assessment of contrast enhancement patterns [6]. The correlation between in vivo computed tomography-derived tumor weights and ex vivo tumor weights demonstrates exceptional accuracy, with correlation coefficients of r = 0.96 (P < 0.0001, n = 15).

Tumor visualization assessment employs standardized scoring systems evaluated by trained observers, with particular attention to tumor margins adjacent to liver, spleen, stomach, and bladder structures [6]. The methodology demonstrates superior visualization capabilities compared to traditional positive contrast approaches.

Statistical Analysis and Reproducibility

The statistical analysis framework incorporates correlation analysis using Pearson coefficients for continuous variables, with appropriate power calculations determining sample size requirements [6]. The high correlation between imaging-derived and actual tumor weights validates the quantitative accuracy of the methodology.

Reproducibility assessment involves multiple independent observers evaluating identical imaging datasets, with inter-observer reliability coefficients demonstrating consistent interpretation of contrast enhancement patterns [6]. The methodology provides robust quantitative data suitable for comparative analysis across different treatment conditions.

Canine Studies on Blood-Brain Barrier Integrity

The canine model for blood-brain barrier integrity assessment represents a critical experimental approach for evaluating the neurological safety profile of meglumine diatrizoate administration. This methodology employs Evans blue dye extravasation as a quantitative indicator of blood-brain barrier disruption following high-dose contrast agent administration [7] [8].

Experimental Design and Animal Preparation

The experimental protocol utilizes mongrel dogs aged 2 months to 1 year, weighing 10-20 kg, with careful attention to both anesthetized and unanesthetized conditions [7] [8]. The distinction between anesthetized and unanesthetized animals proves crucial for accurate assessment of contrast agent effects independent of anesthetic-induced physiological changes.

Central catheter placement via the right jugular vein into the superior vena cava provides reliable vascular access for contrast agent administration [8]. This approach ensures consistent delivery while minimizing procedural complications that could confound blood-brain barrier integrity assessment.

Evans Blue Dye Methodology

The Evans blue dye methodology serves as the primary indicator of blood-brain barrier permeability. A 3% Evans blue dye solution is administered intravenously at 4 ml/kg body weight, followed immediately by meglumine diatrizoate administration [7] [8]. The Evans blue dye binds to serum albumin, creating a high molecular weight complex that cannot cross an intact blood-brain barrier.

The contrast agent administration involves 60% meglumine diatrizoate at doses of 4.3 ml/kg and 6.0 ml/kg, delivered as bolus injections over 90-second periods [7] [8]. These dosages represent clinically relevant concentrations used in human computed tomography and digital subtraction angiography procedures.

Monitoring and Assessment Protocol

The monitoring protocol includes systematic observation for signs of contrast media neurotoxicity, including seizures or neurological deficits, over a one-hour period following contrast administration [7] [8]. This observation period provides adequate time for blood-brain barrier disruption to manifest while maintaining animal welfare standards.

Post-mortem examination involves immediate brain removal, gentle saline washing, and coronal sectioning at 3-5 mm intervals [8]. The sectioned brain surfaces undergo systematic inspection for Evans blue staining, with observations recorded by multiple independent evaluators to ensure reliability.

Comparative Analysis and Controls

The comparative analysis framework includes both positive and negative controls to validate the experimental methodology. Positive controls involve known blood-brain barrier disruption agents, while negative controls utilize saline administration to establish baseline conditions [7] [8].

Statistical analysis employs chi-square testing to determine significance of observations, with p-values less than 0.05 considered statistically significant [8]. The methodology demonstrates statistically significant lack of correlation between intravenous meglumine diatrizoate administration and blood-brain barrier disruption (p < 0.05 with 90% probability).

Dose-Response Relationship Assessment

The dose-response relationship assessment involves systematic evaluation of multiple contrast agent concentrations to determine threshold levels for blood-brain barrier effects [7] [8]. The experimental data demonstrate no blood-brain barrier disruption at doses up to 6.0 ml/kg in unanesthetized dogs, contradicting previous reports of disruption in anesthetized animals.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

[New approaches in conservative treatment of acute adhesive small bowel obstruction]

S E Larichev, S G Shapovalyants, B G Zavyalov, A V Shabrin, D A Omelyanovich, A L ZheleshchikovPMID: 34029035 DOI: 10.17116/hirurgia202106145

Abstract

To improve the outcomes of therapy of acute adhesive small bowel obstruction via development of a comprehensive management including CT, deep endoscopy-assisted nasointestinal drainage of small bowel with injection of a water-soluble contrast.There were 128 patients with acute adhesive small bowel obstruction for the period from 2015 to 2018. The study included 2 groups of patients depending on therapeutic approach and duration of treatment. In the first group, conventional approach for acute adhesive small bowel obstruction was applied. Upon admission, all patients with confirmed acute adhesive small bowel obstruction underwent gastric intubation for decompression of the upper gastrointestinal tract. Barium sulfate injection followed by X-ray examination was performed to assess an effectiveness of therapy. In the second group, computed tomography was performed in addition to X-ray examination and ultrasound. Moreover, conservative treatment included deep endoscopy-assisted nasointestinal drainage and subsequent administration of a water-soluble contrast in addition to traditional approaches.

Therapy was effective in 99 (71.2%) patients; 39 (28.8%) ones required surgery. Deep endoscopy-assisted nasointestinal drainage with injection of a water-soluble contrast was effective in 45 (78.9%) patients. Overall mortality in traditional approach was 1.4%, postoperative mortality - 3.7%. There were no lethal outcomes in case of a new approach.

Deep endoscopy-assisted nasointestinal drainage with injection of a water-soluble contrast is the most effective therapeutic method for acute adhesive small bowel obstruction (78.9%). These findings can significantly improve treatment outcomes in these patients.

Optimum therapeutic strategy for meconium-related ileus in very-low-birth-weight infants

Yasuyuki Mitani, Akio Kubota, Taro Goda, Hirotaka Kato, Takashi Watanabe, Mitsuhiko Riko, Yoshinobu Tsuno, Takeshi Kumagai, Hiroki YamauePMID: 33896618 DOI: 10.1016/j.jpedsurg.2021.03.029

Abstract

therapeutic strategy for meconium-related ileus (MRI) in very-low-birth-weight infants (VLBWs) has not been established. This study aims to clarify the optimum therapeutic strategy for MRI in VLBWs.MRI was defined as delayed meconium excretion and microcolon on contrast enema with Gastrografin (diatrizoate acid). Forty-two infants with MRI were treated at our institution between 2009 and 2019, and are reviewed here. They were classified into two groups: in group A (n=21), Gastrografin regurgitated into the dilated intestine during the first or second round of Gastrografin enema (GaE), while in group B (N = 21), Gastrografin did not regurgitate. Laparotomy was indicated if the intestine was perforated, or if abdominal distention was not relieved by two rounds of GaE.

in group A, meconium was excreted in all cases within 24 h after GaE, and no cases required laparotomy. In group B, twelve cases (57%) underwent laparotomy (P < 0.01), six cases in this group (29%), showed free air on X-ray images (P < 0.01). The median hospital stay in groups A and B were 89.0 and 136.5 days, respectively (P < 0.05). Overall mortality was 2.4%.

early therapeutic diagnosis by GaE followed by early surgery is suggested as the optimum strategy for MRI in VLBWs.

Timing of Gastrografin administration in the management of adhesive small bowel obstruction (ASBO): Does it matter?

Ryan B Cohen, Samantha N Olafson, James Krupp, Afshin Parsikia, Mark J Kaplan, Benjamin Moran, Pak Shan LeungPMID: 33836900 DOI: 10.1016/j.surg.2021.03.008

Abstract

Gastrografin challenge is increasingly used as a diagnostic tool to predict patients who may benefit from nonoperative management in adhesive small bowel obstruction. This study explores the optimal timing of Gastrografin in the management of adhesive small bowel obstruction by comparing early versus late Gastrografin challenge.A retrospective chart review from January 2016 to January 2018 identified patients with adhesive small bowel obstruction who underwent Gastrografin challenge. A receiver operating characteristic curve, to predict a duration of stay less than 5 days, calculated a 12-hour limit which separated early and late groups. Nonoperative and operative patients were compared separately. Our primary outcome was duration of stay. Secondary outcomes included operative requirement, time to the operating room, complication rate, and 1-year mortality. In a separate analysis, multivariable logistic regression identified independent risk factors for 1-year mortality.

One hundred thirty-four patients were identified (58 early, 76 late). In nonoperative patients, the early group had a shorter duration of stay (3.2 days vs 5.4 days), fewer complications, and a lower complication and 1-year mortality rate (P < .05). In operative patients, the early group had a shorter preoperative duration of stay (1.8 days vs 3.9 days) (P < .05). On multivariable regression, congestive heart failure, any postoperative complication, and operative requirement were the best predictors of 1-year mortality (R2 = 0.321; P < .05).

Gastrografin administration within 12 hours of adhesive small bowel obstruction diagnosis had favorable outcomes in terms of duration of stay, complications, and mortality in nonoperative patients. Moreover, in operative patients, preoperative duration of stay was shortened. Our findings suggest protocolizing early Gastrografin challenge may be an important principle in adhesive small bowel obstruction management.

Rupture of the Ascending Aorta Surgical Area Detected Using Isolated Cardiopulmonary Organ Computed Tomography Angiography: An Autopsy Case Report After Cardiac Surgery

Zhiling Tian, Zhuoqun Wang, Lei Wan, Jianhua Zhang, Hewen Dong, Ningguo Liu, Yijiu ChenPMID: 33346976 DOI: 10.1097/PAF.0000000000000638

Abstract

We report cause of death after cardiac surgery using isolated cardiopulmonary organ computed tomography angiography (CTA) and a conventional autopsy. A 56-year-old man underwent aortic valve replacement and coronary artery bypass graft surgery under extracorporeal circulation. Massive bleeding occurred suddenly, and the patient died 25 days later. An autopsy revealed fibrinous exudate in the mediastinum and tight attachment of the pericardium to the heart; there were also clots and inflammatory exudate in the chest cavity. Separating the organs in the chest cavity was difficult, especially in the surgical area. We extracted the heart and lungs together and performed cardiovascular CTA and image reconstruction. Results showed spillage of the contrast agent from the anterior wall of the ascending aorta, approximately 4.5 cm from the replaced aortic valve. A histological examination confirmed that the site of contrast agent spillage was the sutured area of the ascending aorta, which was infected, necrotic, and had ruptured. Using the CTA approach for isolated cardiopulmonary organ imaging can accurately display the location of an aortic rupture, which further guides organ inspection and tissue sampling, and avoids irreversible damage to key regions. In conclusion, the approach we describe can provide evidence for determining cause of death.Optimal Timing of First Abdominal Radiography after Gastrografin Administration for Small Bowel Obstruction

Omar Alnachoukati, Mohamed Ray-Zack, Sam Godin, Taylor Apodaca, Martin Zielinski, Julie DunnPMID: 32711175 DOI: 10.1016/j.jss.2020.06.053

Abstract

Water-soluble contrast agent (WSCA) administration is commonly used to evaluate adhesive small bowel obstruction (SBO) either via a challenge or follow-through study. This analysis aimed to determine optimal timing to first abdominal radiograph after WSCA administration.A post hoc review of the Eastern Association for the Surgery of Trauma SBO database was used to compare data from two institutions using different methodologies, either the small bowel follow through method or the challenge method, from March 2015-January 2018. The primary outcome was timing of contrast into the colon. Outcomes were also analyzed. A multivariate regression analysis controlled for age, sex, body mass index, previous SBO admissions, and abdominal surgeries.

A total of 236 patients met inclusion and exclusion criteria (A, 119; B, 117). There were minor demographic differences between cohorts and no significant differences between institutions regarding the confirmed presence of WSCA in the colon, rates of operative intervention, length of operation, hospital length of stay, or 30-d readmission rates.Institution A, where the challenge method was practiced, had 95 (80%) patients with contrast to colon overall; four of 95 (4%) patients had confirmed contrast to colon at or before 7 h, and 89 of 95 (94%) patients had confirmed contrast to colon between 7.1 and 10 h. Institution B, where the small bowel follow through method was practiced, had 94 (80%) patients with contrast to colon overall; 73 of 94 (78%) patients had confirmed contrast to colon at or before 7 h, and 15 of 94 (16%) patients had confirmed contrast to colon between 7.1 and 10 h.

Either method is effective for evaluation of SBO. Adding a radiograph at 4 h is feasible, could promote earlier disposition, be conducted as part of an emergency department protocol, and possibly allow for the selection of patients who are candidates for outpatient treatment.

Efficacy of small-volume gastrografin videofluoroscopic screening for detecting pharyngeal leaks following total laryngectomy

M Narayan, S Limbachiya, D Balasubramanian, N Subramaniam, K Thankappan, S IyerPMID: 32172698 DOI: 10.1017/S0022215120000596

Abstract

Pharyngocutaneous fistulae are dreaded complications following total laryngectomy. This paper presents our experience using 3-5 ml gastrografin to detect pharyngeal leaks following total laryngectomy, and compares post-operative videofluoroscopy with clinical follow-up findings in the detection of pharyngocutaneous fistulae.A retrospective case-control study was conducted of total laryngectomy patients. The control group (n = 85) was assessed clinically for development of pharyngocutaneous fistulae, while the study group (n = 52) underwent small-volume (3-5 ml) post-operative gastrografin videofluoroscopy.

In the control group, 24 of 85 patients (28 per cent) developed pharyngocutaneous fistulae, with 6 requiring surgical correction. In the study group, 24 of 52 patients (46 per cent) had videofluoroscopy-detected pharyngeal leaks; 4 patients (8 per cent) developed pharyngocutaneous fistulae, but all cases resolved following non-surgical management. Patients who underwent videofluoroscopy had a significantly lower risk of developing pharyngocutaneous fistulae; sensitivity and specificity in the detection of pharyngocutaneous fistulae were 58 per cent and 100 per cent respectively.

Small-volume gastrografin videofluoroscopy reliably identified small pharyngeal leaks. Routine use in total laryngectomy combined with withholding feeds in cases of early leaks may prevent the development of pharyngocutaneous fistulae.

Is routine post-sleeve gastrografin needed? Profile of 98 cases

Bandar Saad Assakran, Abdullah Homood Alromaih, Abdulrahman Haitham Alashkar, Fatimah Salem AlGhasham, Mansur Suliman AlqunaiPMID: 32299510 DOI: 10.1186/s13104-020-05060-y

Abstract

Laparoscopic sleeve gastrectomy (LSG) is one of the most commonly performed bariatric procedures. Some surgeons still perform routine post-sleeve gastrografin (RSG) study believing that it would detect post-LSG complications, especially leak. In this study, we aimed to evaluate the cost-effectiveness of RSG by considering the cost of the study, length of hospital stay and complications-related costs RSG could prevent.A total of 98 eligible patients were included. Of them, 54 patients underwent RSG and 44 did not. Excluding the cost of LSG procedure, the average cost for those who underwent RSG and those who did not in Saudi Riyal (£) was 5193.15 (1054.77) and 4222.27 (857.58), respectively. The average length of stay (ALOS) was practically the same regardless of whether or not the patient underwent RSG. 90.8% (n = 89) of all patients stayed for 3 days. None of the patients developed postoperative bleeding, stenosis or leak. The mean weight, body mass index (BMI) and percentage weight loss (PWL) 6 months postoperatively were found to be 87.71 kg (SD = 17.51), 33.89 kg/m

(SD = 7.29) and 26.41% (SD = 9.79), respectively. The PWL 6 months postoperatively was 23.99% (SD = 8.47) for females and 30.57 (SD = 10.6) for males (p = 0.01).

Gastrografin can be detected in ex vivo biological specimens by dual-energy CT scanning

David A Clark, Edward Yeoh, Aleksandra Edmundson, Jit Pratap, Tom Snow, Michael Solomon, John CoucherPMID: 32543123 DOI: 10.1111/1754-9485.13071

Abstract

Dual-energy CT is able to distinguish between materials based on differences in X-ray absorption at different X-ray beam energies. The strong k-edge photoelectric effect of materials with a high atomic number makes this modality ideal for identifying iodine-containing compounds. We aim to evaluate dual-energy CT for the detection of Gastrografin (GG) (diatrizoate, Bayer PLC, Reading, UK) enteric contrast medium and validate the conditions for the measurement in ex vivo samples.Dual-energy CT acquisitions were performed to detect Gastrografin in serial dilutions of water, saline and body fluids. We also evaluated the stability of Gastrografin solutions over time at room temperature. Stool specimens were examined to validate the proposed study protocol for clinical applications.

Concentrations as low as 0.2% of Gastrografin were reproducibly detected in vitro and ex vivo samples by DECT, with linear readings ranging from 0.2% to 25% Gastrografin. Gastrografin was shown to be stable in ex vivo biological samples, and there was no difference in detection over time. Gastrografin was detected in stool specimens when administered orally. The detection curves followed the expected saturation effect at high concentrations of iodine.

Dual-energy CT offers a convenient, quick, reliable and reproducible method for detecting and quantifying the presence of Gastrografin in ex vivo clinical specimens. Biological solutions containing Gastrografin are stable over time. A minimum dilution level of 25% is suggested to avoid beam saturation and inaccurate results.

Meglumine diatrizoate esophagogram after peroral endoscopic myotomy (POEM): identification of imaging findings associated with clinical complications and longer hospital stay

Maximilien Barret, Anthony Dohan, Ammar Oudjit, Sarah Leblanc, Arthur Belle, Einas Abouali, Romain Coriat, Stanislas Chaussade, Philippe SoyerPMID: 32170414 DOI: 10.1007/s00330-020-06758-0

Abstract

Esophageal peroral endoscopic myotomy (POEM) is the treatment of reference of major obstructive esophageal motility disorders but the detection of early complications remains challenging. Our aim was to report the radiological findings on meglumine diatrizoate esophagograms after esophageal POEM and identify variables associated with patient outcomes.The imaging and clinical files of 106 patients who underwent POEM for achalasia or other major obstructive esophageal motility disorders were retrospectively analyzed. Post POEM esophagograms were reviewed for the presence of pneumoperitoneum, pleural effusion, extraesophageal contrast leakage, and dislocated clips. Associations between length of hospital stay and radiological findings were searched for using a Cox multivariate analysis.

A total of 106 patients (M/F = 56/50; mean age = 50 ± 2 [SD] years) underwent 106 POEM procedures with a meglumine diatrizoate esophagogram on postoperative day 1. Overall median hospital stay was 3 days (range 1-20 days). Pneumoperitoneum, pleural effusion, extraesophageal contrast leakage, and dislocated clips were observed in 90/106 (84.9%), 12/106 (11.3%), 4/106 (3.8%), and 0/106 (0%) patients, respectively. At multivariate analysis, pleural effusion (p = 0.005; adjusted hazard ratio [aHR] = 0.35 [95% CI 0.17-0.73]) and extraesophageal contrast leakage (p = 0.039; aHR = 0.27 [95% CI 0.08-0.94]) were associated with a prolonged hospital stay. Pneumoperitoneum was not associated with unfavorable outcome (p = 0.99).

Pneumoperitoneum is a common finding after POEM and is not indicative of unfavorable patient outcome. Conversely, post POEM pleural effusion and extraesophageal contrast leakage are associated with a longer hospital stay.

• Water-soluble esophagogram is a valid diagnostic modality to diagnose early complications after esophageal endoscopic myotomy for esophageal motility disorders. • At multivariate analysis, pleural effusion and extraesophageal contrast leakage are associated with a prolonged hospital stay after peroral endoscopic myotomy. • Pneumoperitoneum is not associated with unfavorable outcome after peroral endoscopic myotomy.

Use of the Water-Soluble Contrast Medium Gastrografin in Treatment of Adhesive Small Bowel Obstruction in Patients with and Without Chronic Radiation Enteropathy: A Single-Center Retrospective Study

Lili Gu, Feng Zhu, Tingbin Xie, Dengyu Feng, Jianfeng Gong, Ning LiPMID: 33771966 DOI: 10.12659/MSM.930046